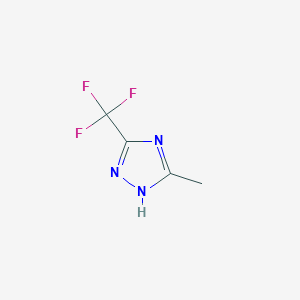

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXAVIBKKKTERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382511 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667873-25-8 | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Abstract: This technical guide provides a detailed framework for the synthesis and structural elucidation of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal and agrochemical research. The inclusion of a trifluoromethyl group can enhance key molecular properties such as metabolic stability, lipophilicity, and bioavailability[1][2]. This document outlines a robust, multi-component synthetic strategy, provides a detailed experimental protocol, and describes the comprehensive characterization of the target molecule using modern spectroscopic techniques. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical justification and practical, field-proven insights.

Introduction: The Significance of Trifluoromethylated 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties[2][3][4]. The strategic incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug design to modulate their physicochemical and pharmacokinetic profiles[1][2][5]. The high electronegativity and lipophilicity of the CF₃ group can lead to enhanced binding affinity, improved metabolic stability, and better cell membrane permeability.

Consequently, the synthesis of trifluoromethyl-substituted 1,2,4-triazoles is an area of active research. Various synthetic methodologies have been developed, including cycloaddition reactions, metal-catalyzed cross-couplings, and multi-component reactions[1][6][7][8]. This guide focuses on a practical and efficient pathway to this compound, a specific isomer with potential for further functionalization in discovery programs.

Synthetic Strategy and Mechanism

A variety of methods exist for constructing the 1,2,4-triazole core[9][10]. For the target molecule, this compound, a highly effective and convergent approach is a multi-component reaction utilizing readily available starting materials. The proposed synthesis involves the reaction of a trifluoroacetimidoyl chloride with hydrazine hydrate to form a trifluoroacetimidohydrazide intermediate, which is then cyclized with an appropriate C1 synthon, in this case, a methyl-containing orthoester.

This strategy is advantageous due to its operational simplicity and the direct installation of the required substituents in a regiochemically controlled manner.

Overall Synthetic Workflow

The synthesis is conceptualized as a two-step, one-pot process starting from N-aryl-2,2,2-trifluoroacetimidoyl chloride and hydrazine, followed by cyclization.

Caption: Proposed two-step synthetic workflow for the target compound.

Plausible Reaction Mechanism

Expert Insight: The key to this synthesis is the acid-catalyzed cyclization step. The reaction proceeds via initial condensation of the more nucleophilic nitrogen of the trifluoroacetimidohydrazide with the orthoester. Subsequent intramolecular attack by the other nitrogen atom, followed by elimination of ethanol molecules, drives the formation of the stable aromatic triazole ring. The use of an acid catalyst like trifluoroacetic acid (TFA) is crucial for activating the orthoester towards nucleophilic attack[7].

Caption: Simplified mechanism for the acid-catalyzed cyclization step.

Detailed Experimental Protocol

Trustworthiness: This protocol is a self-validating system. Each step includes checkpoints and expected observations. All reagents are commercially available, and the procedure uses standard laboratory equipment.

Materials:

-

N-phenyl-2,2,2-trifluoroacetimidoyl chloride

-

Hydrazine hydrate (64% solution)

-

Triethyl orthoacetate

-

Trifluoroacetic acid (TFA)

-

Toluene, Anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Step 1: Formation of Trifluoroacetimidohydrazide Intermediate.

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-phenyl-2,2,2-trifluoroacetimidoyl chloride (1.0 eq) and anhydrous toluene (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add hydrazine hydrate (1.2 eq) dropwise over 15 minutes. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. The formation of a precipitate may be observed. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Step 2: Cyclization to form the 1,2,4-Triazole.

-

To the reaction mixture from Step 1, add triethyl orthoacetate (1.5 eq).

-

Add trifluoroacetic acid (0.1 eq) as a catalyst.

-

Equip the flask with a reflux condenser and heat the mixture to 100 °C.

-

Maintain the reaction at 100 °C for 12 hours, or until TLC analysis indicates the consumption of the intermediate[7].

-

-

Step 3: Work-up and Purification.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Step 4: Final Purification.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

-

Determine the melting point and record the final yield.

-

Characterization and Data Interpretation

Successful synthesis must be confirmed through rigorous structural analysis. The following data are characteristic of the target compound, this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆[11][12][13].

| ¹H NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Methyl Protons | ~2.4 - 2.6 | Singlet (s) | -CH₃ |

| Amine Proton | ~13.0 - 14.5 (variable) | Broad Singlet (br s) | N-H |

| ¹³C NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Methyl Carbon | ~10 - 15 | Singlet (s) | -CH₃ |

| Triazole C5 | ~155 - 160 | Singlet (s) | C-CH₃ |

| Triazole C3 | ~145 - 150 | Quartet (q), J ≈ 35-40 Hz | C-CF₃ |

| Trifluoromethyl Carbon | ~118 - 122 | Quartet (q), J ≈ 270-275 Hz | -CF₃ |

| ¹⁹F NMR Data | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Trifluoromethyl Fluorines | ~ -60 to -65 | Singlet (s) | CFCl₃ (external) |

Expert Insight: In ¹³C NMR, the carbons attached to or near the trifluoromethyl group will exhibit splitting (a quartet) due to C-F coupling, a key diagnostic feature[14]. The N-H proton in ¹H NMR is often broad and its chemical shift can vary with concentration and solvent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns[15][16].

| Mass Spectrometry Data | Expected m/z | Analysis |

| Molecular Formula | C₄H₄F₃N₃ | |

| Molecular Weight | 151.09 g/mol | |

| [M+H]⁺ (High Resolution) | 152.0430 | Confirms elemental composition. |

| Major Fragment | 124 | Loss of N₂ |

| Major Fragment | 83 | Loss of CF₃ |

Expert Insight: Under electrospray ionization (ESI), the primary observed ion will be the protonated molecule [M+H]⁺. Fragmentation analysis (MS/MS) would likely show an initial loss of dinitrogen (N₂), a common fragmentation pathway for triazoles, or cleavage of the C-CF₃ bond[15][17].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule[18][19].

| IR Spectroscopy Data | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H Stretch | 3100 - 3300 (broad) | Amine N-H stretch |

| C-H Stretch | 2900 - 3000 | Methyl C-H stretch |

| C=N/N=N Stretch | 1500 - 1600 | Triazole ring stretching |

| C-F Stretch | 1100 - 1300 (strong, multiple bands) | Trifluoromethyl C-F stretches |

Conclusion

This guide details a comprehensive and scientifically grounded approach for the synthesis and characterization of this compound. By employing a multi-component strategy, the target molecule can be accessed efficiently and with high regiochemical control. The described characterization workflow, including NMR, MS, and IR spectroscopy, provides a robust framework for confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers in synthetic chemistry and drug discovery, enabling the exploration of this and related structures for novel therapeutic and agrochemical applications.

References

-

Ye, Z., You, Y., Song, H., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules. Available at: [Link][1]

-

Wang, Y., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Supporting Information. Available at: [Link][20]

-

Lu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry. Available at: [Link][6]

-

Lu, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. National Institutes of Health. Available at: [Link][7]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [https://www.frontiersin.org/articles/10.3389/fchem.2022.101 synthesis/full]([Link] synthesis/full)[8]

-

Ye, Z., You, Y., Song, H., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. National Institutes of Health. Available at: [Link][2]

-

Al-Masoudi, N. (2006). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. Review. Available at: [Link][21]

-

ResearchGate. (n.d.). Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. Scientific Diagram. Available at: [Link][22]

-

Molbase. (n.d.). Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. Available at: [Link][23]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Available at: [Link][9]

-

Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link][10]

-

ResearchGate. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. PDF. Available at: [Link][24]

-

Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Available at: [25]

-

PubChemLite. (n.d.). This compound. Available at: [Link][26]

-

Google Patents. (n.d.). Preparation method of 5-trifluoromethyl substituted 1,2, 4-triazole compound. Available at: [27]

-

Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Available at: [Link][28]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Available at: [Link][29]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of 2-{[5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethan-1-one (6) in DMSO-d 6. Scientific Diagram. Available at: [Link][30]

-

International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available at: [Link][31]

-

Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link][17]

-

PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Available at: [Link][18]

-

SciELO. (2018). 1H-[1][6][20]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link][11]

-

ResearchGate. (n.d.). Experimental (a)[7] and theoretical (b) IR spectra of triazole. Scientific Diagram. Available at: [Link]

-

Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available at: [Link][3]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Available at: [Link][12]

-

ResearchGate. (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. PDF. Available at: [Link][4]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Scientific Diagram. Available at: [Link][19]

-

ResearchGate. (2015). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. PDF. Available at: [Link][16]

-

ResearchGate. (2022). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. Request PDF. Available at: [Link][5]

-

Semantic Scholar. (n.d.). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available at: [Link][32]

-

ACS Fall 2025. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link][13]

-

International Journal of Basic and Applied Research. (n.d.). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link][33]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link][34]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 7. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 9. isres.org [isres.org]

- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 18. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. prepchem.com [prepchem.com]

- 24. researchgate.net [researchgate.net]

- 25. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 26. PubChemLite - this compound (C4H4F3N3) [pubchemlite.lcsb.uni.lu]

- 27. CN110467579B - Preparation method of 5-trifluoromethyl substituted 1,2, 4-triazole compound - Google Patents [patents.google.com]

- 28. rsc.org [rsc.org]

- 29. scispace.com [scispace.com]

- 30. researchgate.net [researchgate.net]

- 31. chemijournal.com [chemijournal.com]

- 32. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity | Semantic Scholar [semanticscholar.org]

- 33. ijbr.com.pk [ijbr.com.pk]

- 34. mdpi.com [mdpi.com]

A Technical Guide to Novel Synthetic Routes for 5-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of synthetic pathways to 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This document details a primary, plausible synthetic route via the Pellizzari reaction, offering both conventional and microwave-assisted protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers in the field.

Introduction: The Significance of Trifluoromethylated 1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug design. The unique properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, this compound represents a valuable building block for the synthesis of more complex pharmaceutical agents. This guide focuses on elucidating a practical and efficient synthetic approach to this target molecule.

Primary Synthetic Strategy: The Pellizzari Reaction

The most direct and classical approach to the synthesis of 3,5-disubstituted-1,2,4-triazoles is the Pellizzari reaction. This reaction involves the condensation of an amide with an acylhydrazide, typically at high temperatures.[1] For the synthesis of this compound, the logical precursors are acetamide and trifluoroacetic hydrazide.

The choice of the Pellizzari reaction is underpinned by the commercial availability and straightforward preparation of the starting materials. The reaction proceeds through a cyclocondensation mechanism, forming the stable 1,2,4-triazole ring.

Diagram of the Pellizzari Reaction Pathway

Caption: General schematic of the Pellizzari reaction for the synthesis of this compound.

Experimental Protocols

This section provides two detailed protocols for the synthesis of this compound via the Pellizzari reaction: a conventional heating method and a modern microwave-assisted method.

Preparation of Starting Materials

1. Trifluoroacetic Hydrazide:

Trifluoroacetic hydrazide can be synthesized by the reaction of an ester of trifluoroacetic acid (e.g., ethyl trifluoroacetate) with hydrazine hydrate.[2] The reaction is typically carried out in an alcohol solvent, and the product can be isolated by removal of the solvent.

2. Acetamide:

Acetamide is a commercially available reagent. If synthesis is required, it can be prepared by the dehydration of ammonium acetate or the ammonolysis of ethyl acetate.[3]

Protocol 1: Conventional Heating Method

This protocol is based on the classical Pellizzari reaction conditions, which involve high temperatures and can be performed neat or in a high-boiling solvent.[1]

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of trifluoroacetic hydrazide and acetamide. For a neat reaction, no solvent is added. Alternatively, a high-boiling point solvent such as diphenyl ether can be used.

-

Heating: Heat the reaction mixture to 200-250°C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Maintain this temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the solidified product can be triturated with a suitable solvent like ethanol to remove unreacted starting materials.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the Pellizzari reaction.[4]

Step-by-Step Procedure:

-

Reaction Setup: In a microwave-safe reaction vessel, combine trifluoroacetic hydrazide and acetamide (equimolar amounts). A high-boiling polar solvent such as N,N-dimethylformamide (DMF) or n-butanol can be used.

-

Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a temperature of 150-180°C for 15-60 minutes.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. The product may precipitate upon cooling.

-

Purification: The product can be collected by filtration and washed with a cold solvent. Further purification can be achieved by recrystallization.

Data Comparison: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 2-6 hours | 15-60 minutes |

| Temperature | 200-250°C | 150-180°C |

| Typical Yield | Moderate | Moderate to High |

| Energy Consumption | High | Low |

| Solvent Use | Optional (high-boiling) | Often used (polar) |

Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials or side products. Recrystallization is a common and effective method for purifying 1,2,4-triazoles.[5]

Characterization Techniques

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show a singlet for the methyl protons and a broad singlet for the N-H proton of the triazole ring.

-

¹³C NMR: Will show distinct signals for the methyl carbon, the two triazole ring carbons, and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

¹⁹F NMR: A singlet corresponding to the CF3 group is expected.

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

Workflow for Purification and Characterization

Caption: A typical workflow for the purification and characterization of the synthesized triazole.

Conclusion

This technical guide has outlined a robust and adaptable synthetic strategy for the preparation of this compound, a key building block in modern drug discovery. The Pellizzari reaction, detailed here with both conventional and microwave-assisted protocols, provides a reliable entry point to this important heterocyclic system. By understanding the underlying chemical principles and having access to detailed experimental procedures, researchers are well-equipped to synthesize and characterize this valuable compound for their drug development programs. The provided workflows for synthesis, purification, and characterization serve as a comprehensive resource to ensure the successful and efficient production of high-purity this compound.

References

- Pellizzari, G. (1911). Azioni dell'idrazide benzoica sulle amidi. Gazzetta Chimica Italiana, 41, 20.

-

Wikipedia. (2023). Pellizzari reaction. [Link]

-

PrepChem.com. (n.d.). Preparation of acetamide. [Link]

-

Wikipedia. (2023). Acetamide. [Link]

-

Lu Le Laboratory. (2013). Preparation of Acetamide - Amidation of Ester. [Link]

-

Al-Masoudi, N. A. L., & Al-Sultani, K. A. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 34(5), 2469-2475. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a new 1, 2, 4-triazole from 2-naphthol. Research on Chemical Intermediates, 38(3-4), 777-785. [Link]

-

Aly, A. A., & El-Sayed, R. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. [Link]

-

ResearchGate. (2020). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Trifluoroacetic Acid Hydrazide: A Versatile Reagent for Organic Synthesis. [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Mass spectra of 1,2,3-triazoles. [Link]

-

ResearchGate. (2018). FT-IR spectra of control and treated 1,2,4-triazole. [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2011). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]

-

PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]

-

SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Organic Syntheses. (n.d.). acetamide. [Link]

-

ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. [Link]

-

CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

ResearchGate. (2021). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]

-

PubMed Central. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

-

AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link]

-

PubMed Central. (2024). Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). [Link]

-

Springer. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). [Link]

-

ResearchGate. (2017). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TRIFLUOROACETIC ACID HYDRAZIDE | 1538-08-5 [chemicalbook.com]

- 3. Acetamide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

An In-depth Technical Guide to 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

This guide provides a comprehensive technical overview of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its structural and physicochemical properties, explore robust synthetic methodologies, and discuss its applications, grounded in authoritative scientific literature.

Introduction: The Significance of a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs.[1][2] Its unique electronic properties, including hydrogen bonding capability, dipole character, and metabolic stability, make it an effective pharmacophore for interacting with biological targets.[1]

The strategic incorporation of a trifluoromethyl (CF3) group further enhances the pharmaceutical potential of the triazole core. The CF3 group is known to improve key drug-like properties such as metabolic stability, lipophilicity, and binding affinity by altering the molecule's electronic nature and conformation.[3] The combination of these two moieties in this compound creates a molecule with substantial potential for the development of novel therapeutics. This guide serves to consolidate the technical knowledge surrounding this promising compound.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for any research and development application. While a specific CAS Number for this compound is not consistently listed in major databases, its structural identifiers and key properties have been established.[4]

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C4H4F3N3 | [4][5] |

| Molecular Weight | 151.09 g/mol | [4][5] |

| Monoisotopic Mass | 151.03574 Da | [6] |

| MDL Number | MFCD03463854 | [4] |

| SMILES | CC1=NC(=NN1)C(F)(F)F | [4][6] |

| InChI | InChI=1S/C4H4F3N3/c1-2-8-3(10-9-2)4(5,6)7/h1H3,(H,8,9,10) | [6] |

| InChIKey | ZWXAVIBKKKTERN-UHFFFAOYSA-N | [6] |

| Predicted XlogP | 1.3 | [6] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis and Mechanistic Insights: A Regioselective Approach

The construction of the 5-trifluoromethyl-1,2,4-triazole scaffold has been the subject of considerable research. One of the most effective and regioselective methods is the [3+2]-cycloaddition of nitrile imines with a trifluoroacetonitrile (CF3CN) source.[3][7] This approach offers significant advantages, including mild reaction conditions, broad functional group tolerance, and scalability.[7]

Causality of the Synthetic Strategy

The chosen synthetic pathway relies on the in situ generation of two key reactive intermediates: a nitrile imine (from a hydrazonoyl chloride precursor) and trifluoroacetonitrile (from a stable precursor like 2,2,2-trifluoroacetaldehyde O-(aryl)oxime). The subsequent [3+2]-cycloaddition is a powerful bond-forming reaction that constructs the five-membered triazole ring with high regioselectivity. The use of an in situ generation strategy is critical for handling trifluoroacetonitrile, which is a gas, allowing the reaction to be performed safely and efficiently in a standard laboratory setting.

Plausible Reaction Mechanism

The reaction proceeds via a well-established cycloaddition mechanism. First, a base, such as triethylamine (NEt3), dehydrohalogenates the hydrazonoyl chloride to generate a highly reactive nitrile imine dipole. Concurrently, the trifluoroacetonitrile precursor releases CF3CN. The nitrile imine then undergoes a regioselective [3+2]-cycloaddition with the cyano group of trifluoroacetonitrile to yield the desired 5-trifluoromethyl-1,2,4-triazole product.[7]

Caption: Plausible mechanism for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure derived from established literature, designed to be self-validating through clear steps and expected outcomes.[7]

Table 2: Step-by-Step Synthesis Protocol

| Step | Action | Rationale & Key Parameters |

| 1 | Reagent Preparation | In a Schlenk tube equipped with a stir bar, combine the appropriate hydrazonoyl chloride (1.5 equiv), 2,2,2-trifluoroacetaldehyde O-(aryl)oxime (1.0 equiv), and dichloromethane (CH2Cl2) as the solvent. |

| 2 | Base Addition | Add triethylamine (NEt3, 3.0 equiv) to the mixture. Immediately seal the tube with a Teflon cap. |

| 3 | Reaction | Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 4 | Workup | Upon completion, remove the solvent in vacuo under reduced pressure. The crude product can then be purified. |

| 5 | Purification | Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate).[8] |

| 6 | Characterization | Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.[3] |

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable building block in the design of new therapeutic agents across multiple disease areas.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole.[9] Fluorinated triazole derivatives have demonstrated potent activity against various bacterial and fungal strains.[10]

-

Anticancer Activity: The trifluoromethyl-1,2,4-triazole motif has been incorporated into molecules designed as potential anticancer agents. These compounds can be engineered to inhibit specific enzymes or pathways involved in tumor progression.[1]

-

Broad Biological Spectrum: Beyond these areas, 1,2,4-triazole derivatives have been investigated for a wide array of pharmacological activities, including antiviral, anti-inflammatory, anticonvulsant, and analgesic properties.[1][7] The introduction of the CF3 group can enhance the potency and pharmacokinetic profile of these agents.[3]

Conclusion

This compound represents a confluence of two "privileged" chemical motifs: the versatile 1,2,4-triazole ring and the beneficial trifluoromethyl group. This technical guide has provided a detailed overview of its properties, a robust and regioselective synthetic strategy, and its significant potential in the field of drug discovery. The methodologies and insights presented here, grounded in peer-reviewed research, offer a solid foundation for scientists and researchers looking to leverage this valuable compound in their work.

References

-

Chen, J., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6568. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Multifaceted Applications of Trifluoromethyl Triazoles. Available from: [Link]

-

Molbase. (n.d.). Synthesis of 5-(o-chlorophenyl)-1-methyl-3-(o-trifluoromethyl-phenyl)-1H-1,2,4-triazole. Available from: [Link]

-

Chen, J., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. Available from: [Link]

-

Akhtar, T., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Pharmaceuticals, 15(8), 999. Available from: [Link]

-

Wang, X., et al. (2022). Regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles via photocycloaddition of sydnone with CF3CN. Unpublished. Available from: [Link]

-

Chen, J., et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive molecules containing 1,2,4-triazole cores. Available from: [Link]

-

KOLAB. (n.d.). This compound. Available from: [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)-1H-1,2,4-triazole. Available from: [Link]

-

AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available from: [Link]

-

PubChemLite. (n.d.). This compound. Available from: [Link]

-

Kamal, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Molecular Structure, 1228, 129792. Available from: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]

-

MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available from: [Link]

-

ResearchGate. (n.d.). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5. Available from: [Link]

-

DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN | MDPI [mdpi.com]

- 4. This compound|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C4H4F3N3) [pubchemlite.lcsb.uni.lu]

- 7. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole: A Technical Guide for Researchers

Introduction: Unveiling the Structural Identity of a Key Fluorinated Heterocycle

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are of paramount importance. The strategic introduction of fluorine atoms or trifluoromethyl groups can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making these motifs highly sought after in drug design.[1][2] Among these, 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole stands out as a versatile building block. Its unique combination of a stable triazole core, a lipophilic trifluoromethyl group, and a reactive methyl group offers a plethora of opportunities for synthetic elaboration.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structural integrity of this compound. For professionals in pharmaceutical development and chemical research, a thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. In the absence of directly published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and predictive models, offering a robust and scientifically grounded spectroscopic profile.

Molecular Structure and Tautomerism

The 1,2,4-triazole ring system can exist in different tautomeric forms. For this compound, the principal tautomers are the 1H, 2H, and 4H forms. Theoretical and experimental studies on substituted 1,2,4-triazoles suggest that the 1H and 2H tautomers are generally more stable.[3] The precise tautomeric equilibrium can be influenced by the solvent and the nature of the substituents. For the purpose of this guide, we will primarily consider the 1H-tautomer, which is commonly depicted.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the N-H proton.

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and potential long relaxation times for quaternary carbons, a longer relaxation delay (2-5 seconds) and a larger number of scans are necessary.

-

¹⁹F NMR Acquisition: Acquire the fluorine spectrum. ¹⁹F NMR is highly sensitive and provides crucial information about the trifluoromethyl group.

-

2D NMR Experiments: For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, exhibiting two main signals.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H | 13.0 - 15.0 | Broad Singlet | The chemical shift is highly dependent on solvent and concentration. In DMSO-d₆, it is expected to be a broad signal at a downfield region due to hydrogen bonding. |

| CH₃ | ~2.5 | Singlet | The methyl protons are deshielded by the adjacent nitrogen atom in the triazole ring. Based on data for similar 5-methyl-1,2,4-triazoles, a chemical shift around 2.5 ppm is anticipated.[4] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide key insights into the carbon framework of the molecule. The trifluoromethyl group will induce a characteristic quartet for the carbon to which it is attached due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹JCF) | Notes |

| C=N (C3) | 155 - 160 | Quartet | This carbon is attached to the CF₃ group and will appear as a quartet with a large coupling constant (¹JCF ≈ 270 Hz). Its chemical shift is influenced by the electron-withdrawing nature of the CF₃ group.[5] |

| C=N (C5) | 160 - 165 | Singlet | This carbon is attached to the methyl group. Its chemical shift is expected to be in the typical range for carbons in a triazole ring. |

| CF₃ | 118 - 122 | Quartet | The carbon of the trifluoromethyl group itself will appear as a quartet with a very large one-bond C-F coupling constant (¹JCF > 270 Hz). |

| CH₃ | ~12 | Singlet | The methyl carbon is expected to resonate at a typical upfield chemical shift. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum will show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CF₃ | ~ -60 to -65 | Singlet | The chemical shift is relative to a standard such as CFCl₃. The absence of coupling indicates that there are no nearby protons or other fluorine atoms. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, N=N, and C-F bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

| 3100 - 3300 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the triazole ring. The broadness is due to hydrogen bonding.[6] |

| 2900 - 3000 | C-H stretch | Weak to Medium | Corresponding to the methyl group. |

| 1600 - 1450 | C=N and N=N stretch | Medium to Strong | These are characteristic ring stretching vibrations of the 1,2,4-triazole core.[6] |

| 1100 - 1300 | C-F stretch | Strong | The strong absorption bands in this region are characteristic of the trifluoromethyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used and will provide more extensive fragmentation.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₄H₄F₃N₃, with a monoisotopic mass of 151.0357 Da.

| m/z (Mass-to-Charge Ratio) | Ion | Notes |

| 152.0430 | [M+H]⁺ | The protonated molecular ion, expected to be the base peak in ESI-MS.[7] |

| 174.0250 | [M+Na]⁺ | The sodium adduct is also commonly observed in ESI-MS.[7] |

Plausible Fragmentation Pathways

Under EI or CID conditions, the 1,2,4-triazole ring is expected to fragment. The fragmentation patterns of 1,2,4-triazoles can be complex and are influenced by the substituents.[8]

Caption: Plausible fragmentation pathways for protonated this compound.

A characteristic fragmentation of 1,2,4-triazoles involves the loss of a molecule of nitrogen (N₂).[8] Another common fragmentation pathway is the loss of hydrogen cyanide (HCN). The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₂ or CF₃ radicals.

Conclusion: A Comprehensive Spectroscopic Portrait

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, we have constructed a reliable blueprint for the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra of this important fluorinated heterocycle. This guide is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling them to confidently identify and characterize this versatile molecule in their own work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories.

References

-

Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral data of 1 a (¹³C NMR shifts in blue and ¹H in yellow, in ppm, in C6D6) and a plausible mechanism for its formation. Retrieved from [Link]

-

AIP Publishing. (2022). Synthesis and spectral characterization of 1,2,4-triazole derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (1954). Triazoles. Part IV. Ultra-violet absorption spectra of some 1 : 2 : 4-triazoles. Retrieved from [Link]

-

PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

ResearchGate. (2025). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR spectrum of.... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Retrieved from [Link]

-

SciELO. (n.d.). 1H-[9][10][11]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-. Retrieved from [Link]

-

ACD/Labs. (n.d.). How do I know if my unknown contains a fluorine atom(s)? … Part 4. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Fluoro-1,2,3-triazole motif in peptides and its electronic properties. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Retrieved from [Link]

-

SciELO. (n.d.). triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

Sources

- 1. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 5. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C4H4F3N3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. elar.urfu.ru [elar.urfu.ru]

- 11. researchgate.net [researchgate.net]

A Guide to Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-triazoles: Strategies and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Trifluoromethyl-1,2,4-triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in various biological interactions. The introduction of a trifluoromethyl (CF3) group at the 3-position of this heterocycle can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making 3-trifluoromethyl-1,2,4-triazoles highly sought-after building blocks in drug discovery.[1][2] For instance, the blockbuster drug Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, features this key structural motif.[3]

Historically, the synthesis of trifluoromethyl-substituted heterocycles has often relied on transition-metal-catalyzed reactions. While effective, these methods can present challenges related to cost, toxicity of residual metals in active pharmaceutical ingredients (APIs), and environmental concerns.[4] Consequently, the development of metal-free synthetic routes to 3-trifluoromethyl-1,2,4-triazoles has become an area of intense research, offering more sustainable and cost-effective alternatives. This guide provides an in-depth exploration of several prominent metal-free strategies, delving into their reaction mechanisms, substrate scope, and practical applications.

Strategic Approaches to Metal-Free Synthesis

Several innovative metal-free methodologies have emerged for the construction of 3-trifluoromethyl-1,2,4-triazoles. These strategies can be broadly categorized based on the key bond-forming events and starting materials. This guide will focus on three particularly effective approaches: a multi-component reaction strategy, oxidative cyclization methods, and a tandem addition/cyclization pathway.

Multi-Component Reaction (MCR) of Trifluoroacetimidoyl Chlorides, Hydrazine, and a C1 Synthon

Multi-component reactions are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps. A notable metal-free MCR for the synthesis of 3-trifluoromethyl-1,2,4-triazoles involves the reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen) as a C1 source.[5][6][7] This approach is lauded for its operational simplicity, broad substrate scope, and scalability.[5][7]

Plausible Reaction Mechanism:

The reaction is proposed to proceed through the following steps:

-

Formation of Trifluoroacetimidohydrazide: The reaction initiates with the coupling of trifluoroacetimidoyl chloride and hydrazine hydrate to form the key intermediate, trifluoroacetimidohydrazide.[5]

-

Reaction with TFBen: The trifluoroacetimidohydrazide then reacts with benzene-1,3,5-triyl triformate (TFBen) to yield an N-formyl imidohydrazide intermediate.[5]

-

Intramolecular Cyclization and Dehydration: An intramolecular nucleophilic addition occurs, leading to a five-membered heterocyclic intermediate. Subsequent dehydration, often facilitated by an acid catalyst like trifluoroacetic acid (TFA), affords the final 3-trifluoromethyl-1,2,4-triazole product.[5]

Figure 1: Plausible reaction mechanism for the multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles.

Experimental Protocol: General Procedure for the Multi-Component Synthesis

-

To a sealed tube, add trifluoroacetimidoyl chloride (1.0 mmol), hydrazine hydrate (1.2 mmol), benzene-1,3,5-triyl triformate (TFBen, 0.5 mmol), and trifluoroacetic acid (TFA, 20 mol%).

-

Add the appropriate solvent (e.g., toluene, 2.0 mL).

-

Stir the reaction mixture at 100 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-trifluoromethyl-1,2,4-triazole.

Substrate Scope and Yields:

This methodology demonstrates a broad substrate scope with respect to the trifluoroacetimidoyl chloride, tolerating various electron-donating and electron-withdrawing groups on the aryl ring. Yields are generally moderate to good.

| Entry | R Group on Aryl Ring | Yield (%) |

| 1 | 4-Me | 75 |

| 2 | 4-OMe | 72 |

| 3 | 4-F | 68 |

| 4 | 4-Cl | 81 |

| 5 | 4-Br | 83 |

| 6 | 3-Me | 78 |

| 7 | 2-Me | 65 |

Table 1: Representative yields for the multi-component synthesis of 3-trifluoromethyl-1,2,4-triazoles with varying substituents on the trifluoroacetimidoyl chloride.

Oxidative Cyclization of Trifluoroacetimidohydrazides

Another powerful metal-free strategy involves the oxidative cyclization of readily available trifluoroacetimidohydrazides with a suitable C1 synthon. This approach offers the advantage of utilizing inexpensive and environmentally benign carbon sources.

2.1. Utilization of D-Glucose as a C1 Synthon

A novel and green approach employs D-glucose as a renewable C1 source for the synthesis of 3-trifluoromethyl-1,2,4-triazoles.[8] This method is characterized by its mild reaction conditions and broad substrate applicability.[8][9]

2.2. N,N-Dimethylformamide (DMF) as a Dual Reagent and Solvent

In a highly atom-economical process, N,N-dimethylformamide (DMF) can serve as both the solvent and the C1 synthon in an iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides.[8][10] Interestingly, the methine unit of the resulting triazole can originate from both the N-methyl and N-acyl groups of DMF.[8][10]

Experimental Workflow for Oxidative Cyclization:

Figure 2: General experimental workflow for the oxidative cyclization of trifluoroacetimidohydrazides.

Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide

A distinct metal-free approach involves the tandem addition/cyclization reaction of trifluoromethyl N-acylhydrazones with cyanamide.[6][11] This method first yields polysubstituted 3-trifluoromethyl-1,2,4-triazolines, which can then be oxidized to the corresponding aromatic 1,2,4-triazoles.[6][9][11] This strategy is notable for its atom economy and mild reaction conditions.[11]

Proposed Reaction Pathway:

Figure 3: Reaction pathway for the synthesis of 3-trifluoromethyl-1,2,4-triazoles via a tandem addition/cyclization followed by oxidation.

Comparative Analysis and Future Outlook

The metal-free strategies discussed herein offer significant advantages over their transition-metal-catalyzed counterparts, including reduced cost, lower toxicity, and more environmentally friendly reaction conditions. The choice of a particular method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

The multi-component reaction is particularly well-suited for generating diverse libraries of 3-trifluoromethyl-1,2,4-triazoles due to its convergent nature. The oxidative cyclization methods are attractive for their use of inexpensive and readily available C1 synthons. The tandem addition/cyclization approach provides a novel route to these valuable heterocycles with high atom economy.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of these methods to the synthesis of biologically active compounds and functional materials. The continued innovation in metal-free synthesis will undoubtedly play a crucial role in the future of medicinal and materials chemistry.

References

-

Wang, Y., Sun, H., Cheng, J., Zhu, L., Wang, Z., Chen, J., & Wu, Y. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1013977. [Link]

-

Lu, S., Yang, H., Chen, Z., & Wu, X.-F. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide as carbon synthons. Green Synthesis and Catalysis, 3(4), 436-440. [Link]

-

Hansen, K. B., Balsells, J., Bergman, R., Bishop, B., Brooks, D., Chen, T. H., ... & Tellers, D. M. (2005). Highly potent and selective inhibitors of DPP-IV for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 15(19), 4234-4238. [Link]

-

Lu, S., Yang, H., Chen, Z., & Wu, X. F. (2021). Oxidative Cyclization of Trifluoroacetimidohydrazides with d-Glucose for the Metal-Free Synthesis of 3-Trifluoromethyl-1,2,4-Triazoles. The Journal of Organic Chemistry, 86(15), 10543-10551. [Link]

-

An, Y., Li, S., & Wu, J. (2020). Recent advances in transition-metal-free multicomponent reactions for the synthesis of N-heterocycles. Chinese Journal of Chemistry, 38(10), 1145-1166. [Link]

-

Zhang, Y., Yang, Z., Chen, Z., Liu, L., & Wu, X. F. (2021). Copper-Catalyzed Decarbonylative Cyclization of Isatins and Trifluoroacetimidohydrazides for the Synthesis of 2-(5-Trifluoromethyl-1,2,4-triazol-3-yl) anilines. Advanced Synthesis & Catalysis, 363(12), 3060-3069. [Link]

-

Lu, S., Yang, H., Chen, Z., & Wu, X. F. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides with DMF as the carbon source. Organic & Biomolecular Chemistry, 20(28), 5489-5493. [Link]

-

Lu, S., Yang, H., Chen, Z., & Wu, X. F. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via oxidative cyclization of trifluoroacetimidohydrazides with N,N-dimethylformamide as carbon synthons. Request PDF. [Link]

-

Lin, B., Zhang, Z., Yao, Y., You, Y., & Weng, Z. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3+ 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 27(19), 6649. [Link]

-

Wang, Y., Sun, H., Cheng, J., Zhu, L., Wang, Z., Chen, J., & Wu, Y. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. PubMed. [Link]

-

Liu, Y., Wang, Y., Zhang, Y., & Hu, Y. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(9), 5882-5892. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Introduction: The Significance of Fluorinated Triazoles in Modern Chemistry

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] These five-membered heterocyclic rings, containing three nitrogen atoms, are key components in drugs with antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][4][5] The versatility of the triazole ring stems from its unique electronic properties, metabolic stability, and its capacity to engage in hydrogen bonding, which is pivotal for drug-target interactions.[6][7]

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a trifluoromethyl (-CF3) group is a strategic decision in drug design. It is well-established that incorporating this moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity.[8][9][10] The methyl (-CH3) group further modulates the electronic and steric profile of the molecule. Understanding the core physicochemical properties of this compound is therefore essential for researchers in drug discovery and development, as these parameters dictate its behavior in biological systems, from solubility and membrane permeability to target engagement and overall efficacy.

Core Physicochemical Profile

A quantitative understanding of a compound's physical and chemical characteristics is the foundation of its application in research and development.

Molecular Structure and Identity

The fundamental identity of the compound is defined by its structure and molecular formula.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄F₃N₃ | [11][12] |

| Molecular Weight | 151.09 g/mol | [11][13] |

| SMILES | CC1=NC(=NN1)C(F)(F)F | [12] |

| InChIKey | ZWXAVIBKKKTERN-UHFFFAOYSA-N |[12] |

Physical Properties

These properties are critical for determining the compound's physical state, handling, storage, and formulation requirements.

Table 2: Key Physicochemical Data

| Property | Value | Notes and Implications |

|---|---|---|

| Melting Point | 143-145 °C | [11] The relatively high melting point suggests a stable crystalline lattice structure. |

| Appearance | White to pale yellow crystalline solid | [14] Typical for small, purified organic molecules. |

| Predicted XlogP | 1.3 | [12] This value indicates moderate lipophilicity, suggesting a good balance for potential membrane permeability without excessive insolubility in aqueous media. |

| Storage | 2-8 °C, sealed in dry conditions |[13][15] Recommended for maintaining chemical stability and preventing moisture absorption. |

Solubility Profile

-

Aqueous Solubility : The 1,2,4-triazole ring itself is polar and capable of acting as both a hydrogen bond donor (the N-H proton) and acceptor (the other nitrogen atoms), which generally confers some degree of water solubility.[6][14][16]

-

Organic Solvent Solubility : The presence of the trifluoromethyl group increases the lipophilicity of the molecule, suggesting good solubility in organic solvents such as ethanol, methanol, and acetone.[14]

-

Overall : The molecule possesses both hydrophilic (triazole ring) and lipophilic (trifluoromethyl group) regions. This amphiphilic nature is common in drug molecules and often represents a compromise between the aqueous solubility required for administration and the lipophilicity needed to cross biological membranes.

Acidity and Basicity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets. The 1,2,4-triazole ring is amphoteric.[17]

-

Basicity : The lone pairs on the ring nitrogen atoms can be protonated. For the parent 1,2,4-triazole, the pKa of the conjugate acid is approximately 2.45.[17] The electron-withdrawing nature of the trifluoromethyl group would be expected to decrease the basicity of the ring (lower pKa) by pulling electron density away from the nitrogen atoms.

-

Acidity : The N-H proton can be deprotonated. For the parent 1,2,4-triazole, the pKa is approximately 10.26.[17] The trifluoromethyl group will increase the acidity of the N-H proton (lower pKa), making it more likely to be deprotonated at higher pH values. The electron-donating methyl group will have a slight counteracting effect.

Understanding the likely pKa is crucial for designing experiments in physiological buffers (pH ~7.4), as the charge state of the molecule will be determined by these values.

Synthesis and Characterization

Synthetic Approach

A common and regioselective method for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves a [3+2] cycloaddition reaction. This approach offers good functional group tolerance and proceeds under mild conditions.[8][9][18]

The general strategy involves the in situ generation of a nitrile imine from a hydrazonyl chloride precursor, which then reacts with trifluoroacetonitrile (CF₃CN).[8]

Caption: General workflow for the synthesis of 5-trifluoromethyl-1,2,4-triazoles.

Spectral Characterization

The structure of the synthesized compound is confirmed using a suite of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Would show a characteristic singlet for the three protons of the methyl group and a broader singlet for the N-H proton of the triazole ring.

-

¹³C NMR : Distinct signals would be observed for the methyl carbon, the two aromatic carbons of the triazole ring, and a quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

-

¹⁹F NMR : A sharp singlet is expected, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry (MS) : The molecular ion peak corresponding to the exact mass of the compound (C₄H₄F₃N₃⁺) would be a primary indicator of successful synthesis.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C=N stretching, and strong C-F stretching bands would be present.

Relevance in Drug Discovery and Development

The physicochemical properties of this compound directly influence its potential as a drug candidate. The interplay between these properties is critical for absorption, distribution, metabolism, and excretion (ADME).